molecular formula C17H21NO6 B13749874 Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate CAS No. 32953-23-4

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate

Cat. No.: B13749874
CAS No.: 32953-23-4
M. Wt: 335.4 g/mol
InChI Key: MJPSXFFZUVDQND-UHFFFAOYSA-N
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Description

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate is an organic compound with the molecular formula C17H21NO6 and a molecular weight of 335.4 g/mol. It is characterized by the presence of a methylenedioxy group attached to an aniline derivative, which is further connected to a malonate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves the reaction of N-ethyl-3,4-(methylenedioxy)aniline with diethyl bromomalonate under basic conditions . The reaction typically proceeds as follows:

    Reactants: N-ethyl-3,4-(methylenedioxy)aniline and diethyl bromomalonate.

    Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or acetonitrile.

    Procedure: The reactants are mixed and heated under reflux for several hours, leading to the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylenedioxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of functional materials, such as polymers and dyes, due to its unique chemical structure.

Comparison with Similar Compounds

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate can be compared with similar compounds, such as:

    Diethyl malonate: A simpler ester without the methylenedioxy and aniline groups.

    N-ethyl-3,4-(methylenedioxy)aniline: Lacks the malonate ester group.

    Diethyl ((N-methyl-3,4-(methylenedioxy)anilino)methylene)malonate: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .

Properties

32953-23-4

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

diethyl 2-[[1,3-benzodioxol-5-yl(ethyl)amino]methylidene]propanedioate

InChI

InChI=1S/C17H21NO6/c1-4-18(12-7-8-14-15(9-12)24-11-23-14)10-13(16(19)21-5-2)17(20)22-6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

MJPSXFFZUVDQND-UHFFFAOYSA-N

Canonical SMILES

CCN(C=C(C(=O)OCC)C(=O)OCC)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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